molecular formula C17H19ClF3N3OS B2539527 (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride CAS No. 1215820-95-3

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride

Cat. No.: B2539527
CAS No.: 1215820-95-3
M. Wt: 405.86
InChI Key: XRYNQARMCNDQTH-UHFFFAOYSA-N
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Description

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a synthetic small molecule featuring a piperazine core substituted with two distinct moieties: a 2-(trifluoromethyl)phenyl methanone group at the 1-position and a (4-methylthiazol-2-yl)methyl group at the 4-position, with a hydrochloride counterion. The hydrochloride salt improves solubility, a critical factor for pharmacokinetics.

Properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3OS.ClH/c1-12-11-25-15(21-12)10-22-6-8-23(9-7-22)16(24)13-4-2-3-5-14(13)17(18,19)20;/h2-5,11H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYNQARMCNDQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride, a synthetic compound belonging to the piperazine derivatives, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a thiazole ring, a piperazine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique pharmacological properties.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process that typically involves:

  • Formation of the Thiazole Ring : Reacting 4-methylthiazole with an alkylating agent.
  • Piperazine Derivatization : The thiazole derivative is reacted with piperazine to form the intermediate.
  • Phenyl Substitution : The final step involves adding the trifluoromethylphenyl group to yield the target compound.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in antimicrobial, anticancer, and neuroprotective applications.

Antimicrobial Activity

Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. In vitro studies have shown that several synthesized compounds demonstrate moderate to good activity against various bacterial strains. For instance, compounds derived from thiazole have been tested against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
5eE. faecalis100
5kS. aureus200
ControlChloramphenicol25-50

Anticancer Activity

Studies have demonstrated that this class of compounds can inhibit cellular processes associated with cancer proliferation. Notably, certain thiazole derivatives have shown efficacy in reducing the expression of anti-apoptotic proteins such as Mcl-1, which is crucial in cancer cell survival . The mechanism involves modulating key signaling pathways linked to cell cycle regulation.

Neuroprotective Effects

The compound's interaction with neurotransmitter receptors suggests potential neuroprotective effects. It has been observed to modulate neurotransmitter activity in neuronal models, which may be beneficial in treating neurological disorders.

The exact mechanism of action for this compound involves binding to specific receptors in the central nervous system. This interaction alters neurotransmitter release and neuronal excitability, contributing to its therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated various thiazole-piperazine derivatives for their antimicrobial efficacy against a panel of pathogens. Most compounds exhibited promising results, particularly against resistant strains .
  • Cancer Cell Line Studies : In vitro testing on cancer cell lines indicated that specific derivatives could significantly reduce cell viability through apoptosis induction mechanisms .
  • Neuroprotective Assays : Experimental models demonstrated that the compound could protect neurons from oxidative stress-induced damage, suggesting its potential in treating neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole and piperazine exhibit notable antimicrobial activity. A study demonstrated that several synthesized compounds similar to (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride displayed effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These findings suggest that the thiazole and piperazine structures enhance the antimicrobial efficacy of the compounds .

Antitumor Activity

Thiazole derivatives have been investigated for their antitumor properties. The compound has shown promise in inducing apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.

Case Study: Antitumor Mechanism

In vitro studies have demonstrated that compounds similar to this compound can induce S phase arrest in cancer cells, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

Pharmacological Insights

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring undergoes nucleophilic substitution reactions due to its electron-rich secondary amine groups. Key observations include:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C yields N-alkylated or acylated derivatives .

  • Isothiocyanate Coupling : Treatment with aryl isothiocyanates (e.g., 4-(trifluoromethyl)phenyl isothiocyanate) in DMF at room temperature forms thiourea-linked analogs .

Example :

Piperazine+R-XMeCN, 80°CN-Alkylated Piperazine(Yield: 70–96%)[10]\text{Piperazine} + \text{R-X} \xrightarrow{\text{MeCN, 80°C}} \text{N-Alkylated Piperazine} \quad (\text{Yield: 70–96\%})[10]

Thiazole Ring Reactivity

The 4-methylthiazole moiety participates in:

  • Friedel–Crafts Acylation : Activates electrophilic aromatic substitution at the C5 position when reacted with acyl chlorides under Lewis acid catalysis .

  • Oxidation : The methyl group on the thiazole can be oxidized to a carboxylic acid using MnO₂ in dichloromethane .

Key Data :

Reaction TypeConditionsProductYieldSource
Friedel–Crafts AcylationAlCl₃, DCM, 0°C → RT5-Acyl-4-methylthiazole derivative45–59%
OxidationMnO₂, DCM, 24 hThiazole-4-carboxylic acid68%

Trifluoromethylphenyl Group Interactions

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the phenyl ring’s meta position:

  • Halogenation : Bromination with NBS in CCl₄ yields 3-bromo derivatives .

  • Suzuki Coupling : Cross-couples with boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) .

Mechanistic Insight :
The trifluoromethyl group stabilizes transition states via inductive effects, enhancing regioselectivity in aromatic substitutions .

Hydrolysis and Stability

The hydrochloride salt undergoes pH-dependent hydrolysis:

  • Acidic Conditions : Stable in HCl (pH < 3) at 25°C for >24 h.

  • Basic Conditions : Degrades in NaOH (pH > 10) via cleavage of the piperazine-thiazole methylene bridge.

Degradation Products :

  • 4-Methylthiazole-2-carbaldehyde

  • 2-(Trifluoromethyl)benzoic acid

Pharmacologically Relevant Modifications

Structural analogs demonstrate these reaction-driven bioactivity enhancements:

  • CDK Inhibition : Thiourea derivatives (via isothiocyanate coupling) show IC₅₀ = 0.09–2.01 μM against CDK9 .

  • Anticancer Activity : Acylated piperazine-thiazole hybrids exhibit sub-micromolar potency against HT29 and MCF-7 cell lines .

Synthetic Optimization Data

Critical parameters for high-yield reactions:

ParameterOptimal RangeImpact on Yield
SolventDMF > MeCN > THFPolar aprotic solvents improve nucleophilicity
Temperature80–100°C (alkylation)Higher temps reduce side reactions
Reaction Time18–24 h (coupling)Prolonged durations ensure completion

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in the Piperazine Core

The target compound’s piperazine core is modified with a methanone-linked 2-(trifluoromethyl)phenyl group and a methylthiazolemethyl substituent. Key structural comparisons include:

  • Thiophene vs. Thiazole Derivatives: Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) replaces the methylthiazolemethyl group with a thiophene ring directly bonded to the piperazine .
  • Fluorophenyl vs. Trifluoromethylphenyl Groups: describes compounds with fluorophenyl-triazolyl substituents, which lack the piperazine core but share planar vs. perpendicular conformational dynamics. The target’s 2-(trifluoromethyl)phenyl group introduces greater steric bulk and electron-withdrawing effects compared to mono-fluorinated analogs .
  • Counterion Effects : The hydrochloride salt in the target contrasts with trifluoroacetate in ’s compound (4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate). Hydrochloride salts generally offer superior aqueous solubility over trifluoroacetates, critical for in vivo applications .

Physicochemical Properties and Crystallography

  • Crystallographic Data : ’s isostructural compounds (e.g., compound 4) crystallize in triclinic P 1 symmetry with two independent molecules per asymmetric unit, featuring planar conformations except for a perpendicular fluorophenyl group. The target’s methylthiazolemethyl substituent may disrupt planarity, affecting crystal packing and stability .
  • Solubility and Stability : The hydrochloride counterion likely enhances aqueous solubility compared to neutral analogs like compound 21. The trifluoromethyl group’s hydrophobicity is balanced by the ionic nature of the hydrochloride salt, optimizing bioavailability .

Data Tables

Compound Name/ID Structural Features Synthesis Method Yield Crystallography Key Differences from Target
Target Compound Piperazine with 2-(trifluoromethyl)phenyl methanone and methylthiazolemethyl, HCl Not reported - - Reference compound
Compound 21 () Thiophen-2-yl, 4-(trifluoromethyl)phenyl piperazine HOBt/TBTU coupling in DMF - Not reported Thiophene vs. thiazole; neutral vs. HCl salt
Compound 2-Fluorobenzoyl, 4-hydroxyphenyl, TFA salt Multi-step (acid chloride, boc-deprotection) 48% Refined H positions (riding model) Hydroxyphenyl group; TFA counterion
Compound 4 () 4-Chlorophenyl, fluorophenyl-triazolyl thiazole Crystallized from DMF High Triclinic, P 1, two molecules/asym No piperazine core; planar/perpendicular groups

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride?

  • Methodological Answer : A common approach involves multi-step reactions starting with piperazine derivatives. For example, coupling a 2-(trifluoromethyl)benzoyl chloride with a 4-methylthiazole-substituted piperazine intermediate. Key steps include:

  • Amide bond formation : Reacting acyl chlorides with piperazine derivatives under reflux in ethanol with potassium carbonate as a base .
  • Purification : Silica gel column chromatography (EtOAc/petroleum ether) is effective for isolating intermediates, as demonstrated in analogous piperazine-thiazole syntheses .
    • Critical Note : Monitor reaction progress via TLC and optimize solvent systems to avoid byproducts like unreacted starting materials.

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm piperazine and thiazole ring connectivity. For example, aromatic protons in the 7.0–8.5 ppm range and trifluoromethyl signals at ~110–120 ppm in ¹³C NMR .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns consistent with the hydrochloride salt.
  • Melting point analysis : Compare observed mp (e.g., 187–190°C for similar piperazine derivatives ) with literature data.

Q. What analytical methods ensure purity and quantify impurities?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient elution. Retention times for the parent compound and impurities (e.g., des-methylthiazole byproducts) should be validated .
  • Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodological Answer :

  • Catalyst screening : Test Pd/C or nickel catalysts for reductive amination steps to reduce reaction times.
  • Solvent optimization : Replace ethanol with DMF or THF for higher solubility of intermediates, as seen in analogous piperazine-thiazole syntheses .
  • In-line purification : Implement continuous flow chemistry to minimize degradation during prolonged reflux .

Q. What strategies resolve contradictions in spectral data for structural isomers?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Differentiate regioisomers by correlating proton-proton coupling in the piperazine and thiazole moieties. For example, NOE interactions between the 4-methylthiazole and piperazine methylene groups .
  • X-ray crystallography : Resolve ambiguities by obtaining single-crystal structures, as done for related fluorobenzoyl-piperazine derivatives .

Q. How does the hydrochloride salt form impact stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Hydrolysis of the trifluoromethyl group or thiazole ring oxidation are potential degradation pathways .
  • pH-solubility profiling : Measure solubility in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 4–6 for maximum stability) .

Q. What computational methods predict the compound’s bioactivity and binding modes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with targets like kinase enzymes. For example, the trifluoromethylphenyl group may occupy hydrophobic pockets, as seen in triazole-thiazole analogs .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent to validate docking poses .

Key Challenges and Solutions

  • Impurity Profiling : Detect trace des-trifluoromethyl byproducts using LC-MS/MS with MRM transitions .
  • Salt Hydrolysis : Avoid aqueous storage at high temperatures; lyophilization improves long-term stability .

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